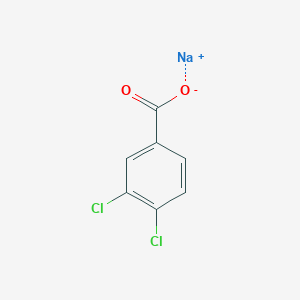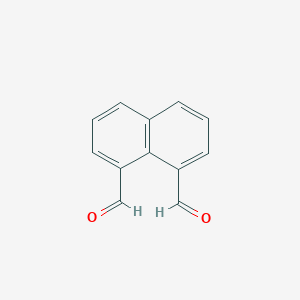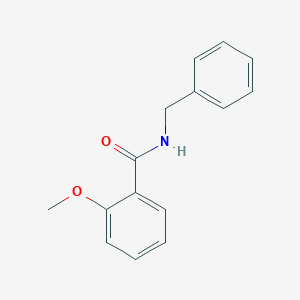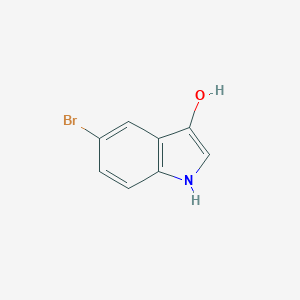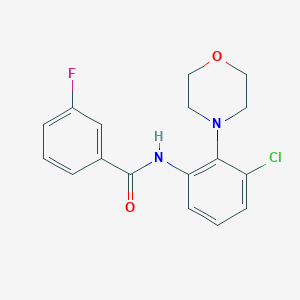
N-(3-chloro-2-morpholin-4-yl-phenyl)-3-fluoro-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-morpholin-4-yl-phenyl)-3-fluoro-benzamide, also known as Cmpd-1, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been well characterized.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-morpholin-4-yl-phenyl)-3-fluoro-benzamide involves the inhibition of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a critical role in the folding and stabilization of many client proteins, including those involved in cell growth and survival. By inhibiting Hsp90, this compound disrupts the function of these client proteins, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and immune response. It has also been shown to modulate the activity of certain ion channels in the brain, suggesting potential applications in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chloro-2-morpholin-4-yl-phenyl)-3-fluoro-benzamide is its specificity for Hsp90, which reduces the potential for off-target effects. In addition, its small size makes it easy to administer in vitro and in vivo experiments. However, one limitation of this compound is its relatively low potency compared to other Hsp90 inhibitors. This may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for the study of N-(3-chloro-2-morpholin-4-yl-phenyl)-3-fluoro-benzamide. One direction is the development of more potent derivatives of this compound that may be more effective in cancer treatment. Another direction is the investigation of this compound in combination with other cancer therapies to enhance its effectiveness. Finally, the potential applications of this compound in other disease areas, such as neurological disorders, warrant further investigation.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for use in cancer treatment. Its mechanism of action has been well characterized, and it has been shown to have other biochemical and physiological effects. While it has some limitations, its specificity and ease of administration make it a valuable tool for scientific research. Further investigation of this compound in cancer treatment and other disease areas is warranted.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-morpholin-4-yl-phenyl)-3-fluoro-benzamide involves several steps, including the reaction of 3-chloro-2-morpholin-4-yl-phenylamine with 3-fluoro-benzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been described in detail in several publications and has been successfully replicated in various laboratories.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-morpholin-4-yl-phenyl)-3-fluoro-benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound may be a promising candidate for the development of new cancer therapies.
Propiedades
Número CAS |
5356-42-3 |
|---|---|
Fórmula molecular |
C17H16ClFN2O2 |
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
N-(3-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide |
InChI |
InChI=1S/C17H16ClFN2O2/c18-14-5-2-6-15(16(14)21-7-9-23-10-8-21)20-17(22)12-3-1-4-13(19)11-12/h1-6,11H,7-10H2,(H,20,22) |
Clave InChI |
XFQCAJCOBGYLHK-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C3=CC(=CC=C3)F |
SMILES canónico |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



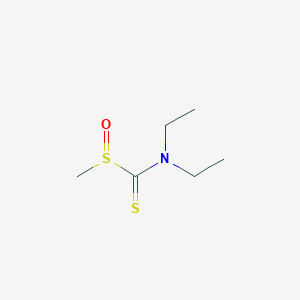
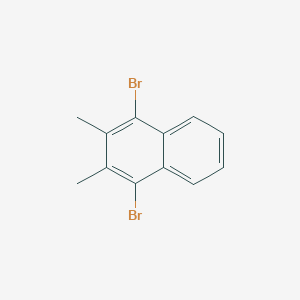
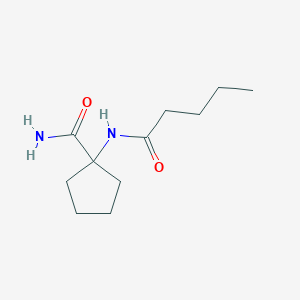

![N-[(Phenylmethoxy)acetyl]-L-phenylalanine](/img/structure/B180743.png)
![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B180744.png)

